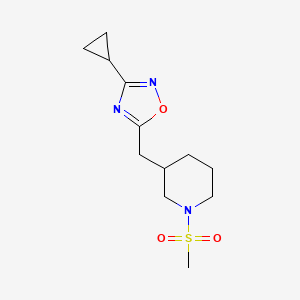

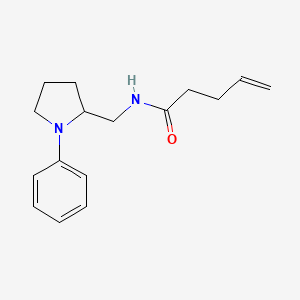

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxadiazoles and has been found to possess unique properties that make it useful in different applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antimicrobial and Hemolytic Activity : This compound belongs to the class of 2,5-disubstituted 1,3,4-oxadiazoles, which are explored for their pharmacological activities. Research demonstrates the synthesis of derivatives with varying alkyl/aralkyl substitutions, showcasing significant antimicrobial efficacy against various microbial species and demonstrating minimal hemolytic activity, indicating lower toxicity. Such compounds are synthesized through a series of reactions involving esterification, hydrazidation, and cyclization, culminating in thiolation and further modification to achieve the desired biological activity (Gul et al., 2017).

Antibacterial Activity : Another study focused on the synthesis of new derivatives exhibiting significant antibacterial activity against Salmonella typhi. The synthesis involves acylation of amino groups of oxadiazoles with various acid chlorides, followed by cyclization and coupling reactions to produce compounds with targeted antibacterial properties (Salama, 2020).

Antiproliferative Activity : Derivatives of 1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moieties have been synthesized and evaluated for their in vitro antiproliferative effects against various human cancer cell lines. These studies revealed compounds exhibiting moderate to good antiproliferative activity, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Prasanna Kumar et al., 2014).

Antimicrobial Agents : Research into 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives has shown promising antimicrobial properties. These studies aim to explore the influence of fluorine atoms and their positioning on the antimicrobial efficacy of these compounds, finding that certain derivatives exhibit high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Coordination Complexes and Antioxidant Activity

- Coordination Complexes : The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives have been reported. These complexes, through hydrogen bonding in the self-assembly process, exhibit significant antioxidant activity, showcasing the potential of such compounds in the development of antioxidants for food and pharmaceutical applications (Chkirate et al., 2019).

Wirkmechanismus

Target of Action

The compound belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities . The specific targets of this compound would depend on its exact structure and functional groups, which would need to be determined through experimental studies.

Mode of Action

The mode of action of oxadiazoles often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action for this specific compound would need to be determined through experimental studies.

Biochemical Pathways

Oxadiazoles can affect various biochemical pathways depending on their specific targets. For example, some oxadiazoles have been found to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Oxadiazoles, due to their heterocyclic nature, often exhibit good bioavailability and metabolic stability . .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if the compound were to target an enzyme involved in cell division, it could potentially have anticancer effects .

Eigenschaften

IUPAC Name |

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4/c1-25-15-7-6-12(8-16(15)26-2)11-21-17(24)10-18-22-23-19(27-18)13-4-3-5-14(20)9-13/h3-9H,10-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYNCZWNKSZCDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)

![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)

![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)

![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide](/img/structure/B2724433.png)